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Compound of Interest

Compound Name: Giredestrant tartrate

Cat. No.: B12417978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Giredestrant (GDC-9545) is a potent, orally bioavailable, non-steroidal selective estrogen

receptor degrader (SERD) currently under investigation for the treatment of estrogen receptor

(ER)-positive breast cancer. As a next-generation endocrine therapy, it offers a dual

mechanism of action: competitive antagonism of the estrogen receptor and induction of its

degradation. This technical guide provides a comprehensive overview of the chemical structure

and physicochemical properties of Giredestrant tartrate, its mechanism of action, and a

summary of key preclinical data. Detailed experimental protocols for seminal studies are

provided to enable replication and further investigation.

Chemical Structure and Physicochemical Properties
Giredestrant tartrate is the L-tartaric acid salt of Giredestrant. The addition of the tartrate

moiety improves the salt's physicochemical properties for pharmaceutical development.

Chemical identifiers and Molecular Formula
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Giredestrant Giredestrant Tartrate

IUPAC Name

3-[(1R,3R)-1-[2,6-difluoro-4-[[1-

(3-fluoropropyl)azetidin-3-

yl]amino]phenyl]-3-methyl-

1,3,4,9-tetrahydropyrido[3,4-

b]indol-2-yl]-2,2-

difluoropropan-1-ol

3-[(1R,3R)-1-[2,6-difluoro-4-[[1-

(3-fluoropropyl)azetidin-3-

yl]amino]phenyl]-3-methyl-

1,3,4,9-tetrahydropyrido[3,4-

b]indol-2-yl]-2,2-

difluoropropan-1-ol;

(2R,3R)-2,3-

dihydroxybutanedioic acid

CAS Number 1953133-47-5[1] 2407529-33-1[2]

Molecular Formula C27H31F5N4O[1] C31H37F5N4O7[2]

Molecular Weight and Physicochemical Data
Property Value (Giredestrant)

Value (Giredestrant
Tartrate)

Molecular Weight 522.55 g/mol [1] 672.65 g/mol [2]

Solubility Soluble in DMSO.[1]
Soluble in DMSO (55 mg/mL).

[3]

Storage
Store at 0 °C (short term), -20

°C (long term), desiccated.[1]

Powder: -20°C for 3 years. In

solvent: -80°C for 1 year.[3]

A diagram of the chemical structure of Giredestrant is provided below.
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Chemical structure of Giredestrant.
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Mechanism of Action: A Dual-Acting SERD
Giredestrant exerts its anti-tumor effects through a dual mechanism of action that targets the

estrogen receptor, a key driver of growth in ER-positive breast cancers.

Competitive ER Antagonism: Giredestrant competitively binds to the ligand-binding domain

of both wild-type and mutant estrogen receptors with nanomolar potency.[4] This direct

competition with estradiol prevents the receptor from adopting an active conformation,

thereby inhibiting the transcription of estrogen-dependent genes involved in cell proliferation.

ER Degradation: Upon binding, Giredestrant induces a conformational change in the

estrogen receptor that marks it for proteasomal degradation.[4] This leads to a reduction in

the total cellular levels of the ER protein, further diminishing the signaling capacity of the

estrogen pathway. This degradation mechanism is effective against both wild-type and

mutant forms of the ER, including those with ESR1 mutations that can confer resistance to

other endocrine therapies.[1]

The proposed mechanism of action is depicted in the following signaling pathway diagram.
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Mechanism of action of Giredestrant.

Preclinical Pharmacology
A substantial body of preclinical research has demonstrated the potent anti-tumor activity of

Giredestrant in various in vitro and in vivo models of ER-positive breast cancer.

In Vitro Studies
3.1.1. ER Binding and Antagonism

Giredestrant demonstrates high binding affinity for the estrogen receptor and potent

antagonism of its activity. In preclinical studies, Giredestrant showed an ER antagonist IC50 of

0.05 nM.

3.1.2. ER Degradation
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The ability of Giredestrant to induce the degradation of the estrogen receptor has been a key

focus of in vitro characterization. Studies in MCF-7 breast cancer cells, which are ER-positive,

have shown that Giredestrant is a more efficient degrader of ERα than fulvestrant.[5]

3.1.3. Anti-proliferative Activity

Giredestrant effectively inhibits the proliferation of ER-positive breast cancer cell lines. The

antiproliferation activity of Giredestrant has been shown to be superior to that of other SERDs

across multiple cell lines.

In Vivo Studies
3.2.1. Xenograft Models

The anti-tumor efficacy of Giredestrant has been evaluated in various xenograft models using

human breast cancer cell lines. In models utilizing ER-positive cells such as MCF-7,

Giredestrant has demonstrated robust, dose-dependent tumor growth inhibition. At low doses,

it has been shown to induce tumor regression, both as a single agent and in combination with

CDK4/6 inhibitors, in models with both wild-type and mutant ESR1.[6]

Experimental Protocols
In Vitro ER Degradation Assay (Western Blot)
This protocol describes a general method for assessing the ER degradation potential of

Giredestrant in a cell-based assay.

4.1.1. Materials

MCF-7 cells

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

Giredestrant tartrate

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Primary antibodies: anti-ERα, anti-β-actin (loading control)
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Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Chemiluminescent substrate

4.1.2. Procedure

Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

Treatment: Treat the cells with varying concentrations of Giredestrant tartrate (e.g., 0.1 nM

to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a standard

assay (e.g., BCA assay).

SDS-PAGE and Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST.

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Analysis: Quantify the band intensities and normalize the ERα signal to the β-actin signal.

The workflow for this experiment is illustrated below.
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ER Degradation Western Blot Workflow
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Workflow for In Vitro ER Degradation Assay.

In Vivo Xenograft Tumor Model
This protocol provides a general outline for evaluating the anti-tumor efficacy of Giredestrant in

a mouse xenograft model.
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4.2.1. Materials

Female immunodeficient mice (e.g., nude or NSG mice)

MCF-7 cells

Matrigel

Giredestrant tartrate formulation for oral gavage

Calipers for tumor measurement

4.2.2. Procedure

Cell Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of

the mice.

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize the mice into treatment and control groups.

Administer Giredestrant tartrate orally at various doses (e.g., daily or twice daily) for a

specified period. The control group receives the vehicle.

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g.,

twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., weighing, immunohistochemistry).

Analysis: Compare the tumor growth rates and final tumor weights between the treatment

and control groups.

The logical flow of the in vivo experiment is as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12417978?utm_src=pdf-body
https://www.benchchem.com/product/b12417978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Xenograft Model Workflow

1. Implant MCF-7 Cells

2. Allow Tumor Growth

3. Randomize Mice

4. Oral Giredestrant Treatment

5. Monitor Tumor Growth

6. Endpoint Analysis
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Workflow for In Vivo Xenograft Model Study.

Conclusion
Giredestrant tartrate is a promising, orally bioavailable SERD with a dual mechanism of action

that includes both potent ER antagonism and degradation. Its robust preclinical activity in

various in vitro and in vivo models, including those with ESR1 mutations, highlights its potential

to overcome resistance to existing endocrine therapies. The detailed chemical, physical, and
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pharmacological data presented in this guide provide a solid foundation for further research

and development of this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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